Cas no 111631-72-2 (2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one)

111631-72-2 structure
Nome del prodotto:2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
Numero CAS:111631-72-2
MF:C13H16ClNO3
MW:269.724042892456
MDL:MFCD00264807
CID:219261
PubChem ID:4896132
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone
- 2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Ethanone,2-chloro-1-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-
- 2-chloro-1-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)ethanone
- AC1NKY29
- ACMC-1C394
- CTK4A7441
- 2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one
- 111631-72-2
- Z108565160
- DTXSID40406704
- J-506278
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
- VU0549367-1
- EN300-14739
- F9995-0412
- SCHEMBL22196923
- AKOS000199030
- VS-03563
- PD168613
- UPCMLD0ENAT5441911:001
- A894701
- 2-chloro-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- MFCD00264807
- CHEMBL4789707
- G30923
- 2-Chloro-1-[6,7-dimethoxy-3,4-dihydro-2(1h)-isoquinolinyl]-1-ethanone
- STK788687
- BBL012880
-
- MDL: MFCD00264807
- Inchi: InChI=1S/C13H16ClNO3/c1-17-11-5-9-3-4-15(13(16)7-14)8-10(9)6-12(11)18-2/h5-6H,3-4,7-8H2,1-2H3
- Chiave InChI: KHDGBPOMQWRELV-UHFFFAOYSA-N
- Sorrisi: COC1=CC2=C(C=C1OC)CN(CC2)C(=O)CCl
Proprietà calcolate
- Massa esatta: 269.08200
- Massa monoisotopica: 269.081871
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 4
- Complessità: 300
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 38.8
- XLogP3: 1.8
Proprietà sperimentali
- Densità: 1.237
- Punto di ebollizione: 435.2°Cat760mmHg
- Punto di infiammabilità: 217°C
- Indice di rifrazione: 1.549
- PSA: 38.77000
- LogP: 1.76520
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Informazioni sulla sicurezza
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Dati doganali
- CODICE SA:2933499090
- Dati doganali:
Codice doganale cinese:
2933499090Panoramica:
2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB347781-1g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline; . |
111631-72-2 | 1g |
€373.00 | 2025-02-19 | ||
Enamine | EN300-14739-0.1g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 0.1g |
$54.0 | 2023-07-06 | |
Enamine | EN300-14739-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$418.0 | 2023-07-06 | |
Chemenu | CM259966-1g |
2-Chloro-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
111631-72-2 | 96% | 1g |
$*** | 2023-04-03 | |
Life Chemicals | F9995-0412-2.5g |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 2.5g |
$408.0 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33763-5g |
2-(2-Chloroacetyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, 96% |
111631-72-2 | 96% | 5g |
¥3920.00 | 2023-03-16 | |
Enamine | EN300-14739-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95.0% | 250mg |
$77.0 | 2023-09-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-250mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 250mg |
¥587.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTR294-500mg |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one |
111631-72-2 | 95% | 500mg |
¥837.0 | 2024-04-26 | |
1PlusChem | 1P008UK1-10g |
2-(CHLOROACETYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE |
111631-72-2 | 95% | 10g |
$1196.00 | 2023-12-26 |
2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one Letteratura correlata
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
111631-72-2 (2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one) Prodotti correlati
- 1804441-48-2(3-(Fluoromethyl)-5-iodo-4-(trifluoromethoxy)pyridine-2-carboxylic acid)
- 1258639-88-1(2-(2-Methoxyphenyl)cyclopropan-1-amine hydrochloride)
- 1448133-56-9(3-methanesulfonyl-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide)
- 1057678-63-3(1-(3-bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene)
- 1798674-44-8(N-Propyl-N′-[[5-(3-thienyl)-3-pyridinyl]methyl]urea)
- 2171653-08-8(3-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-propylpentanamidopropanoic acid)
- 2397623-83-3(5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indol-2-one)
- 2227662-55-5((1R)-2-amino-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylethan-1-ol)
- 1355177-43-3(2-Furan-2-yl-1-propyl-piperidine)
- 1314306-07-4(2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:111631-72-2)2-chloro-1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-one

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):221.0/565.0